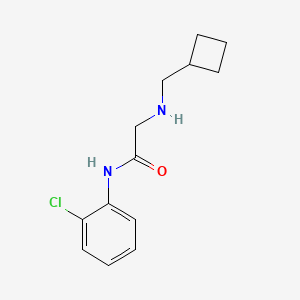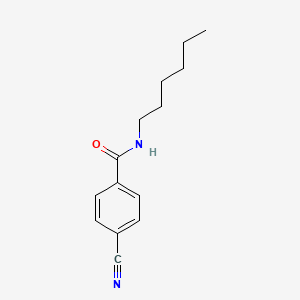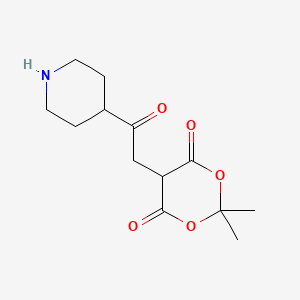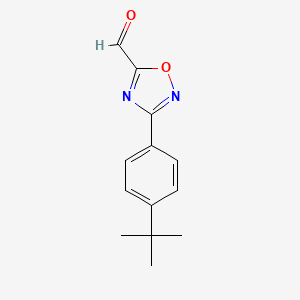![molecular formula C11H13BrOZn B14893486 4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
4-[(3-Butenyloxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-butenyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-[(3-butenyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(3-butenyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M solution in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-butenyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions.
Substitution reactions: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium catalysts: Often used in cross-coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the product is typically a biaryl compound or a substituted alkene .
Aplicaciones Científicas De Investigación
4-[(3-butenyloxy)methyl]phenylzinc bromide has several applications in scientific research:
Organic synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material science: Utilized in the preparation of polymers and advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the palladium catalyst, which then couples with the electrophilic partner. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 4-Ethoxy-4-oxobutylzinc bromide
Uniqueness
4-[(3-butenyloxy)methyl]phenylzinc bromide is unique due to its butenyloxy substituent, which provides additional reactivity and versatility in synthetic applications compared to simpler organozinc compounds .
Propiedades
Fórmula molecular |
C11H13BrOZn |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
bromozinc(1+);but-3-enoxymethylbenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,5-8H,1,3,9-10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
PBWHIOGTVYAMHL-UHFFFAOYSA-M |
SMILES canónico |
C=CCCOCC1=CC=[C-]C=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
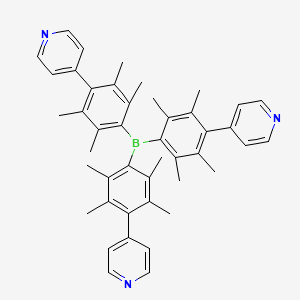
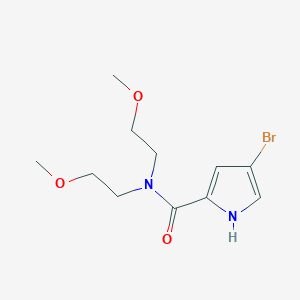
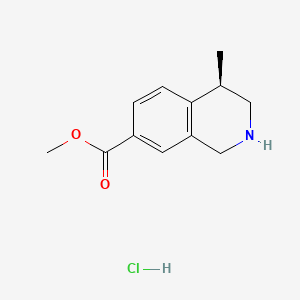
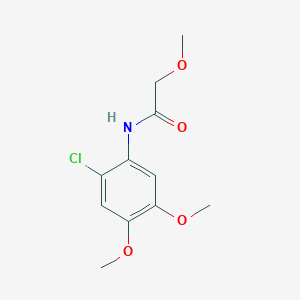
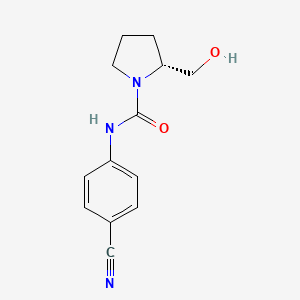
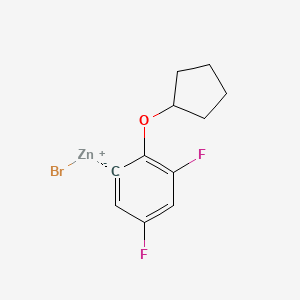
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
